molecular formula C14H13N3S2 B7574546 Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate

Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate

Cat. No. B7574546
M. Wt: 287.4 g/mol
InChI Key: UIILRWXOQVCBIG-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate, also known as methyl pyridine-2-carbodithioate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the carbodithioate family of chemicals, which are known for their ability to inhibit enzymes and modulate biological processes. In We will also list several future directions for research on this compound.

Scientific Research Applications

Methyl pyridine-2-carbodithioate has been studied for its potential applications in a variety of scientific research fields. One area of interest is cancer research, as this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Additionally, Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate has been studied for its potential use as an antifungal agent, as well as its ability to modulate the immune system and reduce inflammation.

Mechanism of Action

The mechanism of action of Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate is not fully understood, but it is believed to involve inhibition of enzymes that are involved in key biological processes. Specifically, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cysteine, an amino acid that is important for cellular metabolism and antioxidant defense. By inhibiting these enzymes, Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate may disrupt cellular processes and induce cell death.
Biochemical and Physiological Effects
Methyl pyridine-2-carbodithioate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate has been shown to modulate the immune system and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate in lab experiments is its ability to inhibit enzymes that are involved in key biological processes. This makes it a useful tool for studying the role of these enzymes in normal and diseased cells. Additionally, Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate is relatively easy to synthesize and has a long shelf life, making it a convenient compound to work with.
One limitation of using Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate in lab experiments is its potential toxicity. This compound has been shown to induce cell death in a variety of cell types, and its effects on normal cells are not fully understood. Additionally, the mechanism of action of this compound is not well characterized, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate. One area of interest is the development of more specific and potent inhibitors of the enzymes targeted by this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, there is potential for the use of Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate as a therapeutic agent in cancer and other diseases, and further research is needed to explore this possibility.

Synthesis Methods

Methyl pyridine-2-carbodithioate can be synthesized through a reaction between pyridine-2-carbaldehyde and Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioatehydrazinecarbodithioate. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

properties

IUPAC Name

methyl N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2/c1-19-14(18)17-16-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10H,1H3,(H,17,18)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIILRWXOQVCBIG-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=S)N/N=C(/C1=CC=CC=C1)\C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate

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